
Cintirorgon sodium
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
Cintirorgon sodium undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents used in these reactions include halogens and sulfonyl chlorides.
Major Products: The primary products formed from these reactions are derivatives of the original compound, which may have altered biological activities.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Cintirorgon sodium has been investigated for its efficacy in treating various types of cancer. A notable phase 1 clinical trial evaluated its safety and tolerability in adults with relapsed or refractory metastatic cancer. The study revealed that:
- Dosage and Administration : Patients received 150 mg to 450 mg of this compound twice daily over 28-day treatment cycles.
- Safety Profile : No dose-limiting toxicities were reported. Most adverse events were mild (grade 1-2), including diarrhea, fatigue, and anemia.
- Efficacy : Two patients exhibited confirmed partial responses, while eleven experienced disease stabilization for periods ranging from two to twelve months .
Immune Modulation
In addition to its oncological applications, this compound has been shown to influence autoimmune conditions by targeting the RORγt/IL-17A/IL-23 axis. Research indicates that:
- Th17 Cell Regulation : this compound can inhibit the production of IL-17A, a cytokine involved in inflammatory responses, thereby ameliorating symptoms in models of autoimmunity .
- Clinical Efficacy : Small molecules targeting this pathway have demonstrated significant clinical outcomes in conditions such as psoriasis and psoriatic arthritis .
Case Study 1: Phase 1 Trial Results
A multicenter phase 1 study highlighted the potential of this compound in treating advanced cancers. The findings underscored:
- Patient Demographics : The study included diverse patients with various metastatic cancers.
- Outcomes : The primary endpoints focused on safety and tolerability, with secondary endpoints assessing pharmacokinetics and tumor response rates .
Case Study 2: Autoimmune Disease Models
In preclinical models of autoimmune diseases, this compound was administered to evaluate its impact on Th17 cell differentiation. Results indicated:
- Reduction in Cytokine Levels : Significant decreases in IL-17A and IL-23 levels were observed, correlating with improved clinical scores in murine models of colitis and other inflammatory conditions .
Data Summary Table
Wirkmechanismus
Cintirorgon sodium exerts its effects by selectively activating the transcription factor RORγ. This activation leads to increased immune cell activity and decreased immune suppression, resulting in enhanced antitumor responses. The molecular targets involved include various immune cells, such as T-cells, which are crucial for the compound’s antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Cintirorgon sodium is unique due to its selective activation of RORγ. Similar compounds include other RORγ agonists, such as:
SR2211: Another RORγ agonist with potential antitumor activity.
AGN194204: A compound that also targets RORγ but with different pharmacokinetic properties.
T0901317: Known for its broader activity on nuclear receptors, including RORγ
This compound stands out due to its specific targeting and activation of RORγ, making it a promising candidate for further research and development in cancer therapy.
Biologische Aktivität
Cintirorgon sodium, also known as LYC-55716, is a novel small-molecule agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a crucial role in immune regulation and has potential applications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant clinical findings.
This compound functions primarily as an agonist of RORγ, a transcription factor that regulates the differentiation and function of Th17 cells. Th17 cells are pivotal in mediating inflammatory responses and are implicated in various autoimmune diseases and cancers. By activating RORγ, this compound enhances the immune response, particularly promoting the differentiation of naive T cells into Th17 cells, which can lead to increased production of pro-inflammatory cytokines such as IL-17A and IL-23 .
Phase 1 Clinical Trial
A significant study evaluating this compound involved a Phase 1 open-label, multicenter trial aimed at assessing its safety and tolerability in patients with relapsed or refractory metastatic cancer. The study included 32 patients who received doses ranging from 150 mg to 450 mg twice daily over 28-day cycles. Key findings from this trial included:
- Safety Profile : No dose-limiting toxicities were reported. Most adverse events were mild to moderate (grade 1-2), with diarrhea (n=11), fatigue (n=7), and anemia (n=4) being the most common .
- Pharmacokinetics : The pharmacokinetic data indicated that concentrations achieved were suitable for target gene regulation.
- Efficacy : Two patients exhibited confirmed partial responses, while 11 others experienced disease stabilization for periods ranging from 2 to 12 months .
Efficacy in Inflammatory Models
In preclinical models, this compound demonstrated significant anti-inflammatory effects by inhibiting the RORγt/IL-17A/IL-23 axis. This inhibition was shown to reduce inflammation in various models of autoimmune diseases, including:
- Experimental Autoimmune Encephalomyelitis (EAE) : Treatment with this compound resulted in reduced clinical scores and inflammatory markers in EAE models, indicating its potential utility in treating multiple sclerosis .
- Imiquimod-Induced Skin Inflammation : In mice treated with imiquimod to induce skin inflammation, this compound effectively reduced ear thickness and inflammatory cytokine levels .
Data Summary
The following table summarizes key findings from clinical and preclinical studies involving this compound:
Study Type | Population/Model | Key Findings |
---|---|---|
Phase 1 Trial | 32 cancer patients | - No dose-limiting toxicities - Adverse events primarily grade 1-2 - 2 partial responses observed |
EAE Model | Mice | - Reduced clinical scores - Decreased inflammatory markers |
Skin Inflammation | Imiquimod-treated mice | - Reduced ear thickness - Lowered cytokine levels |
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Case Study on Non-Small Cell Lung Cancer (NSCLC) : A patient with NSCLC showed a partial response after treatment with this compound, demonstrating its capability to modulate immune responses effectively.
- Sarcomatoid Breast Cancer : Another case involved a patient with sarcomatoid breast cancer who also experienced a partial response, further supporting the compound's antitumor activity through immune modulation .
Eigenschaften
IUPAC Name |
sodium;3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F6NO6S.Na/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30;/h3-12,20,25H,13-14H2,1-2H3,(H,35,36);/q;+1/p-1/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMACPZNQFABGF-BDQAORGHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F6NNaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055538-47-9 | |
Record name | Cintirorgon sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055538479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cintirorgon sodium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6S6P87405 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.